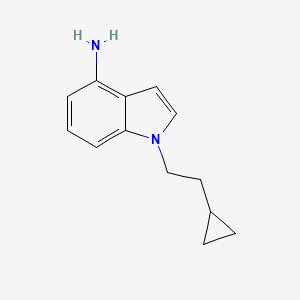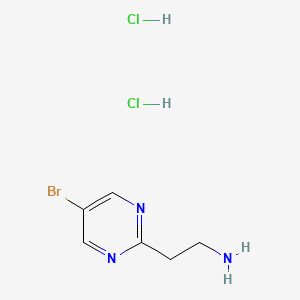
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is an organosulfur compound that features a morpholine ring substituted with a chloromethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine typically involves the reaction of 2,2,6-trimethylmorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloromethylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Aplicaciones Científicas De Investigación
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine involves its ability to act as an electrophile due to the presence of the chloromethylsulfonyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and enzymes. The molecular targets and pathways involved depend on the specific nucleophiles it interacts with, which can include amino acids in proteins or nucleic acids.
Comparación Con Compuestos Similares
- 4-((Bromomethyl)sulfonyl)-2,2,6-trimethylmorpholine
- 4-((Iodomethyl)sulfonyl)-2,2,6-trimethylmorpholine
- 4-((Methanesulfonyl)methyl)-2,2,6-trimethylmorpholine
Comparison: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The bromomethyl and iodomethyl analogs are more reactive but less stable, while the methanesulfonylmethyl analog is more stable but less reactive. This balance makes this compound a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H16ClNO3S |
|---|---|
Peso molecular |
241.74 g/mol |
Nombre IUPAC |
4-(chloromethylsulfonyl)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-7-4-10(14(11,12)6-9)5-8(2,3)13-7/h7H,4-6H2,1-3H3 |
Clave InChI |
NEYKIWIBKWDPGB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)(C)C)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)



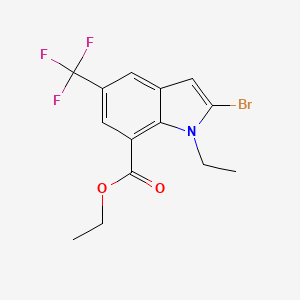

![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
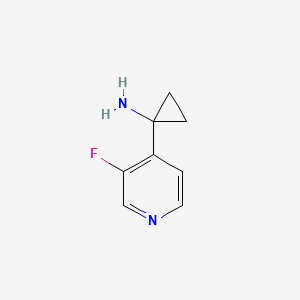
![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
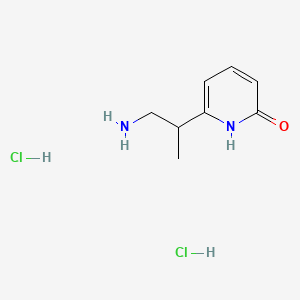
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
